molecular formula C22H27N3O4S2 B3019212 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-29-4

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3019212
CAS No.: 865162-29-4
M. Wt: 461.6
InChI Key: RMDDVJLOHJCMQU-FCQUAONHSA-N
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Description

The compound "(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide" is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-ethoxyethyl group at position 3 and a diethylsulfamoyl moiety at position 4 of the benzamide ring. This structure combines sulfonamide and benzothiazole pharmacophores, which are often associated with diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-4-24(5-2)31(27,28)18-13-11-17(12-14-18)21(26)23-22-25(15-16-29-6-3)19-9-7-8-10-20(19)30-22/h7-14H,4-6,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDDVJLOHJCMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O4S2, with a molecular weight of 433.54 g/mol. The structure includes a benzamide moiety linked to a benzo[d]thiazole and a diethylsulfamoyl group, which may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC20H23N3O4S2
Molecular Weight433.54 g/mol
PurityTypically >95%

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, indicating potential effectiveness against various pathogens.
  • Anticancer Properties : The compound may exhibit anticancer activity, potentially inhibiting cell proliferation in cancer cell lines.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, contributing to its therapeutic potential.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : The presence of the sulfamoyl group suggests that the compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2-M phase, which is critical for developing anticancer therapies.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds, providing insights into potential effects:

  • A study on benzothiazole derivatives indicated that modifications to their structure could enhance anticancer activity against Hep3B liver cancer cells, demonstrating a reduction in α-fetoprotein secretion and cell cycle arrest at G2-M phase .
  • Research on sulfamoyl-containing compounds has highlighted their ability to inhibit bacterial growth and reduce inflammation in vitro.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
(Z)-4-(N,N-dimethylsulfamoyl)...Benzamide, ThiazoleAntimicrobial, Anti-inflammatory
SulfamethoxazoleSulfamoyl groupAntibacterial
Benzothiazole derivativesThiazole ringAnticancer, Antimicrobial

This comparison illustrates how variations in functional groups can influence biological activity, suggesting that this compound may possess unique properties not found in other compounds.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogous benzamide derivatives in the nature of substituents on both the benzamide and benzo[d]thiazole rings. Key comparisons include:

Compound Benzamide Substituent Benzo[d]thiazole Substituent Key Structural Features
Target Compound 4-(N,N-diethylsulfamoyl) 3-(2-ethoxyethyl) Z-configuration imine; diethylsulfamoyl enhances solubility and electron-withdrawing effects.
4-(diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide 4-(N,N-diethylsulfamoyl) 3-(prop-2-ynyl), 4-ethoxy Propynyl group increases lipophilicity; ethoxy at position 4 alters ring electronics.
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 4-(azepan-1-ylsulfonyl) 3-ethyl, 4-fluoro Azepane sulfonamide introduces a bulkier substituent; fluorine enhances metabolic stability.
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide None (simple benzamide) 5-isoxazolyl, 3-phenyl Isoxazole and thiadiazole rings confer rigidity; lacks sulfonamide functionality.

Key Observations :

  • Diethylsulfamoyl vs. Azepane Sulfonyl : The diethylsulfamoyl group in the target compound offers moderate steric bulk compared to the azepane sulfonyl group in , which may influence receptor binding due to its larger ring size.
  • 3-(2-Ethoxyethyl) vs. 3-Propynyl : The 2-ethoxyethyl substituent in the target compound provides ether-based flexibility and moderate hydrophilicity, whereas the propynyl group in introduces alkyne reactivity and higher lipophilicity.
  • Fluorine Substituents : The 4-fluoro substituent in enhances electronic effects (e.g., electron-withdrawing) and metabolic stability, a feature absent in the target compound.
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :

    • The target compound’s benzamide C=O stretch is expected near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . However, compounds with dual carbonyl groups (e.g., acetylated derivatives in ) show split peaks (1605–1719 cm⁻¹) due to conjugated carbonyl systems.
    • The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, analogous to 1,2,4-triazoles in .
  • NMR Data :

    • The Z-configuration of the imine bond in the target compound would result in distinct chemical shifts for the benzo[d]thiazole protons, comparable to the dihydrothiazole-ylidene system in , where planarity influences resonance patterns.
  • Thermal Stability :

    • Melting points of analogous compounds vary widely (e.g., 160°C for vs. 290°C for acetylated derivatives in ), suggesting that substituents like acetyl groups enhance crystalline stability.

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